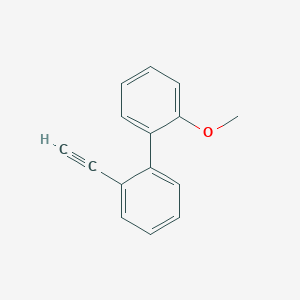
2-Ethynyl-2'-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-2’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethynyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2’-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 2-iodoanisole.
Reaction with Trimethylsilylacetylene: 2-iodoanisole is reacted with trimethylsilylacetylene in the presence of a palladium catalyst to form a trimethylsilyl-protected ethynyl derivative.
Deprotection: The trimethylsilyl group is then removed under acidic conditions to yield 2-Ethynyl-2’-methoxy-1,1’-biphenyl.
Industrial Production Methods
While specific industrial production methods for 2-Ethynyl-2’-methoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-2’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Ethynyl-2’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-2’-methoxy-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its ethynyl and methoxy groups. These interactions can modulate biological pathways, influence chemical reactions, and contribute to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynyl-1,1’-biphenyl: Similar structure but lacks the methoxy group.
2-Methoxy-1,1’-biphenyl: Similar structure but lacks the ethynyl group.
2-Bromo-2’-ethynyl-1,1’-biphenyl: Similar structure with a bromo group instead of a methoxy group
Uniqueness
2-Ethynyl-2’-methoxy-1,1’-biphenyl is unique due to the presence of both ethynyl and methoxy groups on the biphenyl scaffold
Propriétés
Formule moléculaire |
C15H12O |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-ethynyl-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H12O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h1,4-11H,2H3 |
Clé InChI |
WVCUOKWGGSGMCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)


![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
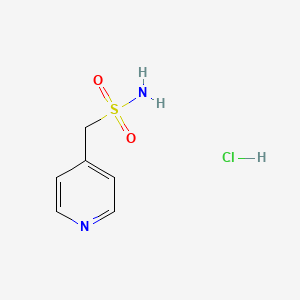
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
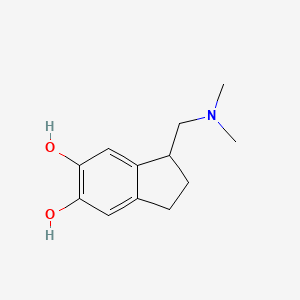
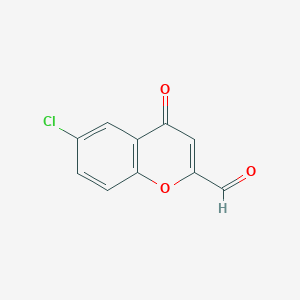
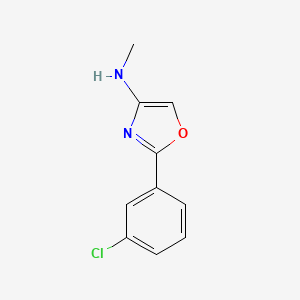
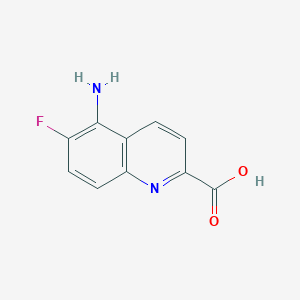
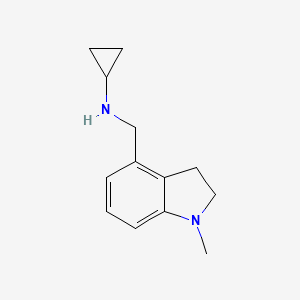

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
